1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne in the presence of a copper(I) catalyst. This reaction forms the triazole ring.
Fluorination: The fluorophenyl group can be introduced using electrophilic fluorination methods, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency. The reaction conditions are carefully monitored to optimize yield and purity.
Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the triazole ring to produce various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides, which are useful in various applications.
Reduced Derivatives: Reduction of the triazole ring can produce compounds with altered electronic properties.
Substituted Derivatives: Nucleophilic substitution can introduce a variety of functional groups, leading to diverse chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, compounds with a triazole ring, like “1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid”, are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body .
Mode of Action
The mode of action refers to how the compound interacts with its target. This can involve binding to a specific site on the target molecule, leading to an alteration in its function. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties are crucial for determining the compound’s bioavailability and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may only be active under specific pH conditions or temperatures .
Safety and Hazards
Future Directions
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Similar in structure but lacks the triazole ring, leading to different chemical properties and applications.
2-Bromo-1-(2-fluorophenyl)ethanone: Contains a bromo group instead of the carboxylic acid, resulting in distinct reactivity and uses.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various scientific and industrial applications.
Would you like more detailed information on any specific aspect?
Properties
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWBIDDMLYYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.